Trans-l-diaminocyclohexane oxalatoplatinum
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-l-diaminocyclohexane oxalatoplatinum involves the reaction of oxalic acid with trans-l-diaminocyclohexane platinum(II) dichloride. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired oxalate complex .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The production process is optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Trans-l-diaminocyclohexane oxalatoplatinum undergoes several types of chemical reactions, including:
Substitution Reactions: The oxalate ligand can be substituted with other ligands, such as chloride or water, under specific conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, water, and various organic ligands. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions result in the formation of trans-l-diaminocyclohexane platinum(II) chloride .
Scientific Research Applications
Trans-l-diaminocyclohexane oxalatoplatinum has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of trans-l-diaminocyclohexane oxalatoplatinum involves the formation of platinum-DNA adducts, which inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The compound primarily targets rapidly dividing cells, making it effective against various types of cancer . The diaminocyclohexane ligand enhances the drug’s ability to evade DNA repair mechanisms, contributing to its efficacy .
Comparison with Similar Compounds
Trans-l-diaminocyclohexane oxalatoplatinum is unique among platinum-based drugs due to its diaminocyclohexane ligand, which imparts distinct chemical and biological properties. Similar compounds include:
This compound is particularly effective against cisplatin-resistant cancers, highlighting its unique mechanism of action and therapeutic potential .
Properties
Molecular Formula |
C8H16N2O4Pt |
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Molecular Weight |
399.31 g/mol |
IUPAC Name |
cyclohexane-1,2-diamine;oxalic acid;platinum |
InChI |
InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6); |
InChI Key |
OGAPHRMCCQCJOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)N.C(=O)(C(=O)O)O.[Pt] |
Origin of Product |
United States |
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